molecular formula C6H4Br2 B042075 1,4-Dibromobenzene CAS No. 106-37-6

1,4-Dibromobenzene

Cat. No. B042075
CAS RN: 106-37-6
M. Wt: 235.9 g/mol
InChI Key: SWJPEBQEEAHIGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dibromobenzene derivatives involves regioselective bromination, ortho-metalation, and halogen/metal permutations. These methods provide efficient access to synthetically valuable 1,2-Dibromobenzenes, acting as crucial intermediates in organic transformations, notably in reactions forming benzynes (Diemer, Leroux, & Colobert, 2011).

Molecular Structure Analysis

The molecular structure of 1,4-Dibromobenzene is characterized by a high melting point compared to its isomers, attributed to molecular symmetry and the presence of Br...Br halogen bonds. This structure contributes to its physical properties, including melting and boiling points (Dziubek & Katrusiak, 2014).

Chemical Reactions and Properties

1,4-Dibromobenzene undergoes various chemical reactions, including addition and substitution, to produce different organic compounds. Its reactivity allows for the synthesis of addition products with bromine, which are significant in further chemical syntheses (Wibaut & Haak, 2010).

Physical Properties Analysis

The solid-state structure of 1,4-Dibromobenzene reveals interesting relations between structures and melting points, with 1,4-Dibromobenzene crystallizing as monoclinic, demonstrating its distinct physical properties among its isomers (Dziubek & Katrusiak, 2014).

Scientific Research Applications

  • Initiator in Polymerization : It serves as a bifunctional initiator in cationic ring opening polymerization (CROP) of tetrahydrofuran to create poly(p-phenylene) with alternating polytetrahydrofuran and hexy segments (Cianga, Hepuzer, & Yagcı, 2002). Additionally, it's used as an initiator in synthesizing comb-like polyphenylenes with high solubility in organic solvents at room temperature (Cianga & Yagcı, 2001).

  • Synthesis of Amphiphilic Polyphenylenes : Its use in Suzuki polycondensation allows for the synthesis of high-molecular-weight amphiphilic polyphenylenes (Kandre, Kutzner, Schlaad, & Schlüter, 2005).

  • Synthesis of Hydrocarbons : It plays a role in synthesizing hydrocarbons capable of diyl formation (Wittig, 1980).

  • Precursor for Organic Transformations : 1,2-Dibromobenzenes, a related compound, are valuable precursors for various transformations, especially in reactions involving benzyne intermediates (Diemer, Leroux, & Colobert, 2011).

  • Preparation of Derivatives : 1,4-Dibromobenzene is used to prepare 1,4-diethynyl-2,5-bis-nonyloxy-benzene and its derivatives (Luo Chun-hua, 2007).

  • Study of Xenobiotic Metabolism : It can induce the metabolism of xenobiotics in rats, although the effects are not prolonged after administration cessation (Carlson & Tardiff, 1977).

  • Interaction with DNA : After intraperitoneal administration in mice, 1,4-Dibromobenzene covalently bonds to DNA from various organs (Colacci et al., 1990).

  • Effects on Liver Catalase Activity : Repeated administration in rats decreases liver catalase activity (Czerski & Szymańska, 2005).

Safety And Hazards

1,4-Dibromobenzene causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-dibromobenzene
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InChI

InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H
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InChI Key

SWJPEBQEEAHIGZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1Br)Br
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Molecular Formula

C6H4Br2
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Related CAS

27815-07-2
Record name Benzene, 1,4-dibromo-, homopolymer
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DSSTOX Substance ID

DTXSID4024012
Record name 1,4-Dibromobenzene
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Molecular Weight

235.90 g/mol
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Physical Description

Colorless solid; [Hawley] Colorless, white, or slightly yellow solid; [CHEMINFO] White crystalline solid; [MSDSonline]
Record name p-Dibromobenzene
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Boiling Point

220.40 °C
Record name P-DIBROMOBENZENE
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Solubility

SOLUBLE IN TOLUENE, VERY SOL IN HOT TOLUENE; VERY SOLUBLE IN CARBON DISULFIDE, Pratically insoluble in water; sol in about 70 parts alcohol; sol in benzene, chloroform; very sol in ether, > 10% in acetone, > 10% in benzene, For more Solubility (Complete) data for P-DIBROMOBENZENE (8 total), please visit the HSDB record page.
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Density

0.9641 @ 99.6 °C
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Vapor Density

8.1 (Air= 1)
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Vapor Pressure

0.05 [mmHg], 0.0575 mm Hg @ 25 °C
Record name p-Dibromobenzene
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Product Name

1,4-Dibromobenzene

Color/Form

PLATES, COLORLESS CRYSTALS

CAS RN

106-37-6
Record name 1,4-Dibromobenzene
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Melting Point

87.3 °C
Record name P-DIBROMOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Dibromobenzene
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Citations

For This Compound
4,390
Citations
T Miura, M Shimizu, S Uehara… - Chemical research in …, 2020 - ACS Publications
Bromobenzene is an industrial solvent that elicits toxicity predominantly in the liver. In this study, the hepatic concentrations of bromobenzene and its related compounds 1,2-…
Number of citations: 8 pubs.acs.org
PR van der Linde, JC van Miltenburg… - Journal of Chemical & …, 2005 - ACS Publications
The heat capacities of 1,4-dichlorobenzene, 1,4-dibromobenzene, and 1,3,5-trichlorobenzene from 5 K to 380 K and 1,3,5-tribromobenzene from 5 K to 410 K were measured by …
Number of citations: 21 pubs.acs.org
KR Harikumar, ID Petsalakis, JC Polanyi… - Surface science, 2004 - Elsevier
We report a first attempt, using AM1, to model the thermal reaction of 1,2- and 1,4-dibromobenzene with a Si(111)-7×7 surface, a reaction recently studied experimentally by scanning …
Number of citations: 23 www.sciencedirect.com
S Dobrin, KR Harikumar, JC Polanyi - Surface science, 2004 - Elsevier
A comparative study is reported of the thermal reaction of 1,2- and 1,4-dibromobenzene (1,2- and 1,4-diBrPh) on Si(111)-7×7, investigated by STM. Some results are given for the …
Number of citations: 36 www.sciencedirect.com
GP Carlson, RG Tardiff - Toxicology and Applied Pharmacology, 1977 - Elsevier
1,4-Dibromobenzene and 1,2,4-tribromobenzene were administered po to male rats for 45 and 90 days, with or without a 30-day recovery period. After 45 or 90 days of administration, …
Number of citations: 9 www.sciencedirect.com
A Colacci, S Bartoli, B Bonora, M Mazzullo, A Niero… - Toxicology letters, 1990 - Elsevier
4-Dibromobenzene (1,4-DBB) was covalently bound to DNA from liver, kidney, lung and stomach of mice after intraperitoneal administration. The covalent binding index (CBI) value (23 …
Number of citations: 11 www.sciencedirect.com
MR Zaman, SP Mishra - Journal of the Chemical Society, Faraday …, 1993 - pubs.rsc.org
Recoil reactions of 80mBr, 80Br and 82Br originating from 1,4-dibromobenzene (1,4-DBB) following neutron capture have been investigated in benzene solutions by the charged-plate …
Number of citations: 3 pubs.rsc.org
ID Petsalakis, JC Polanyi… - Israel journal of …, 2005 - Wiley Online Library
Theoretical Austin model 1 (AM1) calculations on the adsorption of benzene and toluene on Si(111)7×7 are presented. Both physisorbed and chemi‐sorbed states have been …
Number of citations: 13 onlinelibrary.wiley.com
CR Rajan, VM Nadkarni… - Journal of Polymer …, 1988 - Wiley Online Library
A new route to synthesize poly(p‐phenylene sulfide) by nucleophilic substitution of 1,4‐dibromobenzene with sodium sulfide in N‐methylpyrrolidone is described. Kinetic evaluation …
Number of citations: 11 onlinelibrary.wiley.com
JC Giordan, JH Moore, JA Tossell - Journal of the American …, 1984 - ACS Publications
The energies of the low-lying negative ion states of the 1, 4-dihalobenzenes have been obtained by electron-transmission spectroscopy and compared with the results of SCF-MO …
Number of citations: 16 pubs.acs.org

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